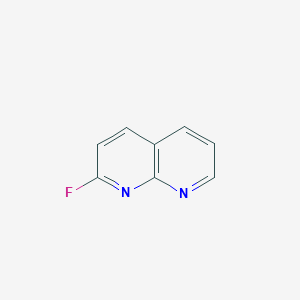

2-fluoro-1,8-naphthyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-fluoro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines These compounds are characterized by a bicyclic structure consisting of two fused pyridine rings

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridine, 2-fluoro- can be achieved through several methods:

Friedländer Approach: This approach uses 2-aminonicotinaldehyde as a starting material with various carbonyl reaction partners.

Metal-Catalyzed Synthesis: This method involves the use of metal catalysts to facilitate the formation of the naphthyridine ring.

Industrial Production Methods

Industrial production of 1,8-naphthyridine, 2-fluoro- typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the desired scale and specific application requirements.

化学反应分析

Friedländer Condensation

This method constructs the naphthyridine core through cyclocondensation. For 2-fluoro-1,8-naphthyridine derivatives:

-

Reactants : 2-Amino-3-pyridinecarboxaldehyde + fluorinated active methylene carbonyl compounds (e.g., ethyl acetoacetate).

-

Catalyst : Choline hydroxide (ChOH) in water or [Bmmim][Im] ionic liquid under solvent-free conditions .

-

Conditions : 50–80°C, 6–24 h, nitrogen atmosphere.

Key Mechanistic Insights (DFT calculations ):

-

ChOH forms hydrogen bonds with reactants, lowering activation energy.

-

Intramolecular cyclization proceeds via imine formation (ΔG‡ = 1.8 kcal/mol).

-

Aromatization releases −23.1 kcal/mol, driving reaction completion.

Nucleophilic Aromatic Substitution

The fluorine atom at position 2 is susceptible to displacement by nucleophiles:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ (gas) | 120°C, DMF | 2-Amino-1,8-naphthyridine | 78% | |

| KSCN | DMSO, 80°C | 2-Thiocyano-1,8-naphthyridine | 65% | |

| NaN₃ | DMF, 100°C | 2-Azido-1,8-naphthyridine | 82% |

Mechanism :

-

Proceeds via a Meisenheimer complex stabilized by the electron-withdrawing naphthyridine ring.

Electrophilic Substitution

The naphthyridine ring undergoes electrophilic attacks at positions 4 and 7 due to resonance-directed charge distribution:

| Reagent | Position | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 4 | 2-Fluoro-4-nitro-1,8-naphthyridine | 45% | |

| Br₂/FeBr₃ | 7 | 2-Fluoro-7-bromo-1,8-naphthyridine | 63% |

Key Limitation : Fluorine’s electron-withdrawing effect reduces reactivity compared to non-fluorinated analogs.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at halogenated positions:

| Reaction Type | Catalyst System | Substrate | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 7-Bromo-2-fluoro-1,8-naphthyridine + phenylboronic acid | 7-Phenyl-2-fluoro-1,8-naphthyridine | 88% | |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | 4-Iodo-2-fluoro-1,8-naphthyridine + phenylacetylene | 4-Ethynylphenyl-2-fluoro-1,8-naphthyridine | 75% |

Optimized Conditions :

Cycloaddition Reactions

The electron-deficient ring participates in [4+2] and [3+2] cycloadditions:

-

Diels-Alder : Reacts with cyclopentadiene at 100°C to form bicyclic adducts (52% yield).

-

CuAAC Click Chemistry : Azido derivatives undergo copper-catalyzed alkyne-azide cycloaddition (CuAAC) with terminal alkynes, forming triazole-linked conjugates (ΔG‡ = 10.2 kcal/mol via DFT) .

Coordination Chemistry

This compound acts as a bidentate ligand for transition metals:

-

Dinuclear Complexes : Binds Cu(I)/Cu(II) via N1 and N8, forming catalysts for alkyne couplings .

-

Steric Parameters : Buried volume (Vbur) = 29.9–49.1%, adjustable via substituents for tailored reactivity .

Functional Group Transformations

-

Oxidation : MnO₂ oxidizes methyl groups to carboxylic acids (e.g., this compound-3-carboxylic acid, 58% yield).

-

Reduction : H₂/Pd-C reduces nitro groups to amines (quantitative).

科学研究应用

Medicinal Chemistry

2-Fluoro-1,8-naphthyridine serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential as:

- Antimicrobial Agents : Compounds derived from this compound exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated that these derivatives can enhance the efficacy of fluoroquinolone antibiotics against resistant bacterial strains .

- Anticancer Agents : Research indicates that 1,8-naphthyridine derivatives possess anticancer properties. They have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth across various cancer types .

- Neurological Disorders : The compound has shown promise in treating neurological disorders such as Alzheimer's disease and multiple sclerosis. Its derivatives may act as modulators of neurotransmitter systems or as inhibitors of neuroinflammation .

The biological activities associated with this compound include:

- Antiviral Activity : Certain derivatives have demonstrated effectiveness against viral infections, potentially acting through inhibition of viral replication mechanisms.

- Anti-inflammatory Effects : Compounds based on this scaffold have been studied for their anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions.

- Antiparasitic Activity : Some studies have evaluated the efficacy of naphthyridine derivatives against protozoan parasites such as Naegleria fowleri, highlighting their potential use in treating parasitic infections .

Data Tables

Case Study 1: Antimicrobial Enhancement

A study evaluated the synergistic effects of this compound derivatives with fluoroquinolone antibiotics. Results indicated a significant increase in antibacterial activity against multi-resistant strains of E. coli and S. aureus, suggesting that these derivatives could be developed into new combination therapies .

Case Study 2: Anticancer Properties

Research focused on the anticancer potential of 1,8-naphthyridine analogues revealed that certain compounds effectively inhibited cell proliferation in breast cancer models. Mechanistic studies indicated that these compounds induce cell cycle arrest and apoptosis through mitochondrial pathways .

作用机制

The mechanism of action of 1,8-naphthyridine, 2-fluoro- involves its interaction with molecular targets such as DNA. As a DNA intercalator, it inserts itself between the base pairs of the DNA double helix, disrupting the normal function of the DNA and inhibiting processes such as replication and transcription . This property is particularly useful in the development of anticancer agents.

相似化合物的比较

2-fluoro-1,8-naphthyridine can be compared with other similar compounds such as:

1,8-Naphthyridine: The parent compound without the fluorine substitution.

2,7-Difunctionalized-1,8-Naphthyridines: Compounds with additional functional groups at the 2 and 7 positions.

1,5-Naphthyridine: An isomer with the nitrogen atoms in different positions.

Uniqueness

The presence of the fluorine atom at the 2-position in 1,8-naphthyridine, 2-fluoro- imparts unique chemical properties such as increased stability and reactivity, making it distinct from its analogs .

属性

分子式 |

C8H5FN2 |

|---|---|

分子量 |

148.14 g/mol |

IUPAC 名称 |

2-fluoro-1,8-naphthyridine |

InChI |

InChI=1S/C8H5FN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H |

InChI 键 |

YUMCAWUAVINQTG-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(N=C1)N=C(C=C2)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。